5-O-Methylhirsutanonol

Beschreibung

Significance of Natural Products in Chemical Biology Research

Natural products provide chemically unique and biologically validated starting points for the development of molecular probes and potential drug candidates. Their complex three-dimensional structures often grant them high affinity and selectivity for specific biological targets, a feature that can be challenging to replicate through combinatorial chemistry alone. In chemical biology, natural products are utilized to modulate protein function, elucidate signaling pathways, and understand disease mechanisms at a molecular level.

Overview of Diarylheptanoids: Structural Diversity and Biological Relevance

Among the myriad classes of natural products, diarylheptanoids represent a significant group of plant secondary metabolites. nih.gov These compounds are characterized by a C7-heptane chain linking two aromatic rings (1,7-diphenylheptane skeleton). scispace.comnih.gov This basic structure can be modified in various ways, including different degrees of oxidation, substitution patterns on the aromatic rings, and the presence of glycosidic linkages, leading to a wide range of linear and cyclic diarylheptanoids. scispace.comnih.gov

Diarylheptanoids are predominantly found in the Betulaceae family, particularly in various species of the genus Alnus (alder). scispace.comnih.govkoreascience.kr Research has demonstrated that these compounds possess a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. nih.govjst.go.jpstuartxchange.org The specific biological functions are often closely linked to their structural features, such as the presence of catechol groups and the nature of the heptane (B126788) chain. nih.govjst.go.jp

Positioning 5-O-Methylhirsutanonol as a Key Diarylheptanoid in Research

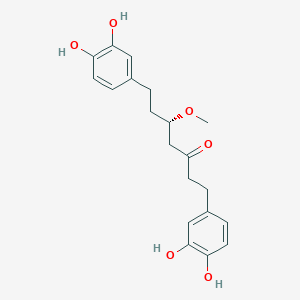

Within the diverse family of diarylheptanoids, this compound has emerged as a compound of significant research interest. acs.org First reported by Kuroyanagi et al., this linear diarylheptanoid is isolated from the leaves and bark of Alnus species, such as Alnus japonica and Alnus hirsuta. jst.go.jpacs.orgmdpi.com Its structure is characterized by a 1,7-bis(3,4-dihydroxyphenyl)heptane skeleton with a methoxy (B1213986) group at the C-5 position.

Initial studies highlighted its antioxidant properties, including superoxide (B77818) and DPPH radical-scavenging activities. acs.org Subsequent research has delved deeper into its bioactivities, particularly its anti-inflammatory and anti-atherosclerotic potential. acs.orgacs.orgmerckmillipore.com These studies have begun to elucidate the molecular mechanisms underlying its effects, positioning this compound as a valuable tool for studying inflammatory pathways and as a potential lead compound for further investigation.

Scope and Objectives of the Research Outline

This article will provide a focused overview of the chemical compound this compound. The subsequent sections will detail its structural characteristics, its natural sources, and the key findings from scientific research into its biological activities. The objective is to present a concise and scientifically accurate summary of the current knowledge regarding this specific diarylheptanoid, highlighting its significance within the broader context of natural product research.

Research Findings on this compound

Antioxidant Activity

Studies have shown that this compound, isolated from the leaves of Alnus japonica, exhibits notable antioxidant properties. stuartxchange.orgacs.org It has demonstrated the ability to counteract LDL oxidation mediated by both Cu2+ and AAPH, as well as oxidation mediated by macrophages. stuartxchange.orgacs.org This antioxidant capacity is a key feature of many diarylheptanoids and is often attributed to the presence of catechol moieties in their structures. jst.go.jp

Anti-Inflammatory Effects

A significant body of research has focused on the anti-inflammatory activities of this compound. acs.orgacs.org In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. acs.orgacs.org Furthermore, it suppressed the expression of other inflammation-associated genes, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). stuartxchange.orgacs.org

The anti-inflammatory mechanism of this compound has been linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgacs.org Research has shown that it can attenuate the activation of NF-κB by inhibiting the hyperphosphorylation and subsequent degradation of its inhibitory protein, IκB-α, which in turn prevents the translocation of the p65 subunit to the nucleus. acs.org

Potential in Atherosclerosis Research

Atherosclerosis is recognized as a chronic inflammatory condition. merckmillipore.com The inhibitory effects of this compound on inflammatory processes have led to investigations into its potential role in mitigating atherosclerosis. merckmillipore.comphcogrev.com Studies have demonstrated that it can inhibit the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs). merckmillipore.comacs.org This reduction in adhesion molecule expression also led to decreased adhesion of monocytes to HUVECs, a critical step in the development of atherosclerotic plaques. merckmillipore.com These findings suggest that by attenuating the inflammatory response in endothelial cells through the inhibition of NF-κB activation, this compound may be a useful compound for studying the prevention and treatment of atherosclerosis. merckmillipore.comphcogrev.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24O6 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-methoxyheptan-3-one |

InChI |

InChI=1S/C20H24O6/c1-26-16(7-3-14-5-9-18(23)20(25)11-14)12-15(21)6-2-13-4-8-17(22)19(24)10-13/h4-5,8-11,16,22-25H,2-3,6-7,12H2,1H3/t16-/m0/s1 |

InChI-Schlüssel |

KGQIYLSVVQCRJA-INIZCTEOSA-N |

Isomerische SMILES |

CO[C@@H](CCC1=CC(=C(C=C1)O)O)CC(=O)CCC2=CC(=C(C=C2)O)O |

Kanonische SMILES |

COC(CCC1=CC(=C(C=C1)O)O)CC(=O)CCC2=CC(=C(C=C2)O)O |

Synonyme |

5-O-methylhirsutanonol |

Herkunft des Produkts |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources of 5-O-Methylhirsutanonol

This compound is a constituent of various alder species, which are part of the Betulaceae family. nih.gov Diarylheptanoids, the chemical class to which this compound belongs, are recognized as the predominant constituents within the genus Alnus. phcogrev.comresearchgate.net

Research has pinpointed the accumulation of this compound in specific tissues of different Alnus species. It has been successfully isolated from the leaves of Alnus japonica (Japanese Alder). stuartxchange.orgacs.orgcurehunter.comnih.gov Additionally, scientific studies have identified and extracted (5S)-O-methylhirsutanonol from the stem bark of Alnus hirsuta (Manchurian Alder). nih.govresearchgate.net Fermentation studies on Alnus sibirica stems have also led to the isolation of this compound. mdpi.com This specific distribution highlights the importance of selecting the appropriate plant part for maximizing the yield of the target compound.

The concentration of diarylheptanoids like this compound in plants is influenced by a combination of genetic and environmental factors. The biosynthesis of these compounds occurs via the phenylpropanoid pathway, involving key enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.net The expression levels of genes encoding these enzymes can significantly affect the final accumulation of the secondary metabolite. Environmental stressors, plant developmental stage, and interactions with symbiotic organisms like Frankia bacteria in actinorhizal plants such as Alnus, can also modulate the biosynthetic pathways and, consequently, the concentration of specific compounds. nii.ac.jp For instance, certain diarylheptanoids have been suggested to act as potential signal compounds in the symbiotic relationship between Alnus sieboldiana and Frankia. nii.ac.jp

Advanced Chromatographic Separation Techniques for Isolation

The purification of this compound from crude plant extracts is a multi-step process that relies on advanced chromatographic techniques to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analysis of this compound. researchgate.net Preparative and semi-preparative reversed-phase HPLC (RP-HPLC) are frequently employed for isolating diarylheptanoids from fractionated extracts. nih.govmdpi.com In a typical protocol, a crude extract from Alnus japonica leaves is first subjected to preliminary separation using methods like silica (B1680970) gel column chromatography. jst.go.jp Fractions containing the target compound are then further purified using HPLC, often with an Octadecyl-silylated (ODS) column, which is a common stationary phase in RP-HPLC. jst.go.jpmdpi.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allowing for the precise separation of compounds with similar polarities. elementlabsolutions.com

Counter-Current Chromatography (CCC), particularly High-Speed Counter-Current Chromatography (HSCCC), is a valuable preparative liquid-liquid chromatography technique for separating natural products. nih.gov HSCCC avoids the use of solid stationary phases, which can irreversibly adsorb sample components, making it well-suited for the purification of diarylheptanoids. nih.govx-mol.com The method involves a two-phase solvent system, where one phase acts as the stationary phase retained by centrifugal force, and the other mobile phase is pumped through it. researchgate.net Studies on other diarylheptanoid-rich plants, such as Alpinia officinarum, have demonstrated the efficiency of HSCCC in isolating multiple diarylheptanoids in a single step with high purity. nih.govx-mol.com This technique represents a rapid and effective alternative or complementary method to traditional column chromatography for isolating compounds like this compound. Other preparative techniques include Medium Pressure Liquid Chromatography (MPLC) and Sephadex column chromatography, which are often used for initial fractionation. mdpi.commdpi.com

Optimizing extraction and purification is crucial for maximizing the yield and purity of this compound. The choice of extraction solvent is a primary consideration. Methanol is often used for the initial extraction from Alnus leaves, followed by liquid-liquid partitioning with solvents of varying polarity, such as ethyl acetate (B1210297) and n-butanol, to create enriched fractions. jst.go.jp For Alnus hirsuta bark, an ethyl acetate soluble fraction has been used as the starting point for isolation. nih.govresearchgate.net

Modern extraction techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer advantages over conventional methods by reducing solvent consumption and extraction time. frontiersin.orgresearchgate.net The optimization of parameters such as solvent concentration, solvent-to-solid ratio, pH, temperature, and extraction time is essential. mdpi.comnih.gov For instance, adjusting the pH of the extraction solvent can alter the solubility of phenolic compounds and improve extraction efficiency. frontiersin.org Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize these multiple parameters to achieve the highest possible extraction yield. mdpi.com A fully optimized protocol involves a sequence of steps, beginning with an efficient extraction method, followed by initial fractionation using techniques like MPLC or flash chromatography, and culminating in high-resolution purification by preparative HPLC.

Structural Elucidation and Stereochemical Characterization of 5 O Methylhirsutanonol

Advanced Spectroscopic Methods for Molecular Structure Determination

A combination of sophisticated spectroscopic techniques is essential for unambiguously defining the molecular architecture of complex organic molecules like 5-O-Methylhirsutanonol. These methods provide complementary information, from the elemental formula to the spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. In the analysis of this compound, HRMS provides the high-accuracy mass measurement necessary to deduce its molecular formula. For instance, positive mode High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can show quasi-molecular ion peaks, such as [M+H]⁺ or [M+Na]⁺, which allows for the calculation of the exact molecular weight and confirmation of the elemental formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information by revealing how the molecule breaks apart, which can help in identifying key structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. frontiersin.org It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the core structure of this compound.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting patterns), and their relative numbers (integration).

¹³C NMR: This experiment reveals the number of non-equivalent carbons in the molecule and their chemical shifts, indicating the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For example, the ¹³C-NMR spectrum of a related compound showed a carbonyl group at δ 208.4 and several aromatic carbons. mdpi.com

A representative dataset for the core diarylheptanoid structure is presented below:

Table 1: Representative ¹H and ¹³C NMR Data for a Diarylheptanoid Core Structure

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | 2.75 (m) | 45.2 |

| 2 | 2.55 (m) | 29.8 |

| 3 | - | 211.5 (C=O) |

| 4 | 2.75 (m) | 45.2 |

| 5 | 3.80 (m) | 70.1 |

| 6 | 1.70 (m) | 38.5 |

| 7 | 2.65 (m) | 31.5 |

| OMe | 3.30 (s) | 56.0 |

Note: Chemical shifts (δ) are illustrative and can vary depending on the solvent and specific substitution patterns.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule, such as the heptane (B126788) chain to the aromatic rings. For instance, HMBC correlations can show connections between specific protons and carbonyl carbons or aromatic carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, which is critical for determining the relative stereochemistry of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, aromatic rings (C=C stretching), and ether linkages (C-O stretching). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. For this compound, the aromatic rings constitute the primary chromophores, and the UV-Vis spectrum would display absorption maxima characteristic of substituted phenyl groups. mdpi.com

Chiroptical Methods for Stereochemical Assignment

Since this compound is a chiral molecule, determining its absolute stereochemistry is a critical part of its characterization. Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are employed for this purpose.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods, which probe the differential interaction of chiral molecules with polarized light, are fundamental in stereochemical analysis. wikipedia.org Optical rotation measures the rotation of the plane of plane-polarized light, while circular dichroism (CD) measures the differential absorption of left and right circularly polarized light. wikipedia.org

For diarylheptanoids, the sign of the optical rotation has been historically used to suggest the absolute configuration at certain stereocenters. For instance, a positive optical rotation value for some related diarylheptanoids has been used to assign the S configuration at the C-5 position. researchgate.net Conversely, a negative optical rotation has been indicative of the R configuration in other analogues. rsc.org However, studies have revealed that direct comparison of optical rotation values for assigning absolute configuration in diarylheptanoids can be misleading, as structurally related molecules with different chromophoric systems can exhibit conflicting data. researchgate.net

Circular dichroism (CD) spectroscopy offers a more robust method for stereochemical assignment. The shape and sign of the Cotton effects in a CD spectrum are highly sensitive to the spatial arrangement of atoms. researchgate.net The absolute configuration of novel diarylheptanoids has been successfully determined by comparing their experimental CD spectra with those of known compounds or with spectra predicted by computational methods. mdpi.comnih.gov For example, the absolute configuration of alpinin B, a diarylheptanoid, was determined through the analysis of its circular dichroism exciton (B1674681) chirality spectrum. hkust.edu.hk

Table 1: Optical Rotation Data for Diarylheptanoid Analogues

| Compound | Specific Rotation ([(\alpha)]D) | Configuration Assignment | Reference |

| Analogue 1 | Positive | S at C-5 | researchgate.net |

| Analogue 2 | -10.7 (c 0.1, CHCl3) | R at C-5 | rsc.org |

| Hirsutanonol (B155113) | — | Inconsistent literature reports | researchgate.net |

Table 2: Representative CD Spectral Data for Diarylheptanoid Stereochemical Analysis

| Compound/Method | Wavelength (nm) | Cotton Effect (sign) | Significance | Reference |

| Alpinin B | --- | Exciton Chirality Spectrum | Determination of absolute configuration | hkust.edu.hk |

| Kaempsulfonic acids A & B | --- | Comparison with calculated ECD | Assignment of absolute configuration of epimers | nih.gov |

| Tedarene B | --- | Comparison with theoretical prediction | Determination of absolute configuration of C-9 and biphenyl (B1667301) axis | nih.gov |

Advanced Computational Approaches for Absolute Configuration Assignment

The limitations of relying solely on experimental chiroptical data have led to the widespread adoption of advanced computational methods. Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), have become powerful tools for predicting ECD spectra and optical rotation values. researchgate.netmdpi.com

The general workflow involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Calculating the ECD spectrum for each significant conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the theoretical spectrum with the experimental CD spectrum.

A good agreement between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. rsc.org This integrated approach of combining experimental CD spectroscopy with DFT calculations has been highlighted as a more reliable and sensitive technique for the stereochemical investigation of diarylheptanoids, resolving inconsistencies that arose from relying on optical rotation alone. researchgate.net This methodology has been successfully applied to determine the absolute configurations of numerous diarylheptanoids, including complex adducts and epimers. nih.govacs.org

Integration of Multi-Spectroscopic Data for Comprehensive Structure Elucidation

The complete and unambiguous structural elucidation of a natural product like this compound is not reliant on a single technique but rather on the convergent analysis of data from a suite of spectroscopic methods. youtube.comnih.gov

High-Resolution Mass Spectrometry (HR-MS) is initially used to determine the molecular formula of the compound. rsc.org Subsequently, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to piece together the planar structure, establishing the connectivity of atoms and the carbon skeleton. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in this phase.

Once the planar structure is established, the stereochemical details are addressed. As discussed, chiroptical methods like optical rotation and CD spectroscopy, coupled with computational calculations, are pivotal for determining the absolute configuration of stereocenters. rsc.orgresearchgate.netmdpi.com The integration of these diverse spectroscopic data points provides a comprehensive and validated structural assignment. hkust.edu.hkacs.org For instance, the structure of this compound was reported based on such extensive spectroscopic analysis in a 2005 publication by Kuroyanagi and colleagues. google.com

Table 3: Spectroscopic Methods for Structural Elucidation of Diarylheptanoids

| Spectroscopic Technique | Information Provided | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula | rsc.org |

| 1D NMR (¹H, ¹³C) | Proton and Carbon Environments | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and Planar Structure | nih.gov |

| Optical Rotation | Indication of Chirality, Historical Stereochemical Correlation | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Stereochemical Information, Absolute Configuration | nih.govhkust.edu.hk |

| Computational Calculations (TD-DFT) | Prediction of CD Spectra and Optical Rotation for Absolute Configuration Assignment | researchgate.netmdpi.com |

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Route to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton, featuring two phenyl rings linked by a seven-carbon chain. frontiersin.org The proposed biosynthetic pathway to this scaffold begins with the primary metabolite L-phenylalanine. researchgate.net

The initial steps are shared with the general phenylpropanoid pathway:

Deamination: Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.orgresearchgate.net

Hydroxylation: Cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.net

CoA Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming the key precursor p-coumaroyl-CoA. researchgate.net

The central step in forming the diarylheptanoid backbone is a condensation reaction catalyzed by a Type III polyketide synthase (PKS). It is proposed that two molecules of a phenylpropanoid-CoA starter unit (like p-coumaroyl-CoA or the related feruloyl-CoA) are condensed with one molecule of malonyl-CoA. tandfonline.comnih.gov This condensation and subsequent decarboxylation and cyclization reactions form the characteristic 1,7-diarylheptane structure. nih.gov

For 5-O-methylhirsutanonol, the precursor is hirsutanonol (B155113). The formation of hirsutanonol from the initial diarylheptanoid skeleton would involve several reduction and modification steps. The final step in the formation of this compound is the specific methylation of the hydroxyl group at the C-5 position of the heptane (B126788) chain of hirsutanonol, a reaction catalyzed by an O-methyltransferase (OMT).

Enzymology and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is governed by a series of specific enzymes whose expression is tightly regulated within the plant.

Several key enzyme families are involved in the construction of diarylheptanoids. While the specific enzymes for this compound have not all been individually characterized, their roles can be inferred from studies of related pathways, such as curcuminoid biosynthesis.

| Enzyme Class | Abbreviation | Mechanistic Role |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway. researchgate.net |

| Cinnamate 4-Hydroxylase | C4H | A monooxygenase that introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid to form p-coumaric acid. researchgate.net |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid (and other hydroxycinnamates) by forming a high-energy thioester bond with Coenzyme A, preparing it for downstream condensation reactions. frontiersin.orgresearchgate.net |

| Type III Polyketide Synthase | PKS | Includes enzymes like curcuminoid synthase (CUS). These enzymes select the phenylpropanoid-CoA starter units and a malonyl-CoA extender unit, catalyzing the iterative condensations to assemble the diarylheptanoid scaffold. tandfonline.com |

| O-Methyltransferase | OMT | Transfers a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. A specific OMT is responsible for the final conversion of hirsutanonol to this compound. researchgate.net |

In Alnus species, the production of diarylheptanoids is linked to the differential expression of genes involved in the phenylpropanoid pathway. Studies in red alder (Alnus rubra) have shown that the expression of genes encoding for the enzymes that produce precursors for diarylheptanoids, flavonoids, and lignans (B1203133) is highly regulated across different tissues.

For instance, transcriptomic analysis revealed that genes for the upstream phenylpropanoid pathway are expressed at varying levels in tissues such as leaves, stems, buds, and catkins. nih.gov The expression of genes like ArDHQD-SDH1, involved in producing shikimate for the synthesis of hydroxycinnamic acids (the building blocks of diarylheptanoids), was found to be more ubiquitously expressed across tissue types compared to other pathway genes. nih.gov This suggests a foundational level of precursor synthesis is maintained. The accumulation of specific diarylheptanoids, such as hirsutanonol and its glycoside oregonin (B3271705), correlates with the expression patterns of these biosynthetic genes, indicating that the regulation of gene transcription is a key factor in controlling the final concentration of these compounds in the plant. nih.gov

Metabolic Engineering Strategies for Enhanced Production

The low natural abundance of many valuable plant-derived compounds, including diarylheptanoids, has driven the development of metabolic engineering strategies to create efficient and sustainable production platforms.

Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway into a fast-growing microbial host like Escherichia coli or baker's yeast (Saccharomyces cerevisiae), is a promising strategy for producing diarylheptanoids. researchgate.net Significant success has been achieved in producing curcuminoids, a well-known group of diarylheptanoids.

Researchers have constructed artificial biosynthetic pathways in E. coli by introducing a set of key genes. For example, a functional pathway was created using:

Phenylalanine ammonia-lyase (PAL) from Rhodotorula rubra

4-coumarate:CoA ligase (4CL) from Lithospermum erythrorhizon

Curcuminoid synthase (CUS) from Oryza sativa (rice)

This engineered E. coli strain was able to produce curcuminoids directly from supplemented amino acid precursors. frontiersin.orgresearchgate.net Similarly, pathways have been engineered in S. cerevisiae, demonstrating the feasibility of using eukaryotic hosts. researchgate.net These proof-of-concept studies show that by identifying the specific PKS and modifying enzymes from Alnus for this compound synthesis, it would be possible to reconstruct its production pathway in a microbial chassis. nih.gov

To maximize product yield in engineered microbes, pathway optimization is essential. This involves both increasing the supply of necessary building blocks and fine-tuning the expression of the biosynthetic genes.

Precursor Feeding: This strategy involves supplementing the microbial culture medium with key intermediates to bypass potential bottlenecks in the host's native metabolism. For diarylheptanoid production, feeding the system with precursors such as L-phenylalanine, L-tyrosine, or later intermediates like p-coumaric acid or ferulic acid has been shown to significantly boost the final product titer. researchgate.nettandfonline.com

Pathway Optimization: This involves several genetic strategies:

Enhancing Precursor Supply: A critical precursor for diarylheptanoid synthesis is malonyl-CoA. Engineering the host to increase the intracellular pool of malonyl-CoA has been shown to be essential for high-level production of curcuminoids in E. coli. nih.gov

Enzyme and Strain Selection: The choice of enzymes can be critical. Different PKS enzymes exhibit preferences for different starter molecules (e.g., p-coumaroyl-CoA vs. feruloyl-CoA), which affects the type of diarylheptanoid produced. researchgate.net

Biological Activities and Mechanistic Investigations in Non Human Models

Anti-Inflammatory Modulatory Effects

5-O-Methylhirsutanonol has demonstrated significant anti-inflammatory activities across various cellular models. nih.gov These effects are largely attributed to its ability to interfere with key signaling pathways and reduce the production of inflammatory molecules.

The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of genes involved in immune and inflammatory responses. creative-diagnostics.com The activation of NF-κB is a central event in the development of inflammation. nih.gov

In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound was shown to attenuate the activation of NF-κB. nih.govacs.org The mechanism of this inhibition involves preventing the hyperphosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govacs.org By inhibiting IκB-α phosphorylation, this compound prevents its subsequent proteolytic degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govacs.org Consequently, the ability of NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes is prevented. nih.gov

Similar inhibitory effects on the NF-κB pathway were observed in tumor necrosis factor-alpha (TNF-α)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). merckmillipore.com Research demonstrated that this compound inhibited the DNA-binding activity of NF-κB and also suppressed the phosphorylation and degradation of its inhibitor, IκBα, in this cell line. merckmillipore.com

The anti-inflammatory action of this compound is further evidenced by its ability to suppress the production and expression of several key pro-inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, the compound effectively inhibited the production of nitric oxide (NO) with an IC₅₀ value of 14.5 µM. nih.govacs.orgacs.org This inhibition of NO production was accompanied by a dose-dependent downregulation of both the protein and mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govacs.orgacs.org

Furthermore, reverse transcriptase-polymerase chain reaction (RT-PCR) analysis revealed that this compound suppressed the gene expression of other critical inflammation-associated molecules, including Tumor Necrosis Factor-α (TNF-α), Cyclooxygenase-2 (COX-2), and Interleukin-1β (IL-1β) in these macrophages. nih.govacs.org In TNF-α-stimulated HUVECs, this compound was also found to slightly suppress the mRNA expression of IL-1β. merckmillipore.com

Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators

| Mediator | Effect | Cell Model | Key Finding | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | LPS-induced RAW264.7 macrophages | IC₅₀ value of 14.5 µM | nih.gov, acs.org, acs.org |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of protein and mRNA expression | LPS-induced RAW264.7 macrophages | Dose-dependent suppression | nih.gov, acs.org, acs.org |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of gene expression | LPS-induced RAW264.7 macrophages | Determined by RT-PCR analysis | nih.gov, acs.org, acs.org |

| Cyclooxygenase-2 (COX-2) | Suppression of gene expression | LPS-induced RAW264.7 macrophages | Determined by RT-PCR analysis | nih.gov, acs.org, acs.org |

| Interleukin-1β (IL-1β) | Suppression of gene expression | LPS-induced RAW264.7 macrophages | Determined by RT-PCR analysis | nih.gov, acs.org, acs.org |

| Interleukin-1β (IL-1β) | Slight suppression of mRNA expression | TNF-α-stimulated HUVECs | - | merckmillipore.com |

The recruitment of leukocytes to the site of inflammation is a hallmark of the inflammatory process and is mediated by adhesion molecules on the surface of endothelial cells. In studies using HUVECs stimulated with TNF-α, this compound was shown to inhibit the up-regulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). merckmillipore.com By reducing the expression of these key adhesion molecules, this compound consequently prevented the adhesion of monocytes to the HUVECs. merckmillipore.com This suggests a potential role in mitigating the cellular infiltration characteristic of inflammatory conditions like atherosclerosis. merckmillipore.com

Antioxidant System Modulation

In addition to its anti-inflammatory effects, this compound exhibits notable antioxidant properties. acs.orgacs.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathology of many inflammatory diseases. frontiersin.org

The oxidation of low-density lipoprotein (LDL) is a critical initiating step in the development of atherosclerosis. optimaldx.com this compound has demonstrated potent antioxidant activity against LDL oxidation. acs.org In thiobarbituric acid-reactive substances (TBARS) assays, the compound showed inhibitory effects on LDL oxidation induced by both copper ions (Cu²⁺) and the free radical generator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.govacs.org

Specifically, this compound exhibited an IC₅₀ value of 2.1 ± 0.1 µM against Cu²⁺-induced LDL oxidation and an IC₅₀ value of 2.2 ± 0.2 µM against AAPH-mediated LDL oxidation. acs.org The compound also demonstrated potent antioxidant activity in a macrophage-mediated LDL oxidation model, where its effect was found to be much higher than that of the antioxidant drug probucol (B1678242) at the same concentration. acs.org

Table 2: Inhibitory Activity of this compound on LDL Oxidation

| Oxidation Method | Assay | Result (IC₅₀ Value) | Source |

|---|---|---|---|

| Cu²⁺-mediated | TBARS | 2.1 ± 0.1 µM | acs.org |

| AAPH-mediated | TBARS | 2.2 ± 0.2 µM | acs.org |

Hepatoprotective Investigations in HepG2 Cells

The human hepatoma HepG2 cell line is a widely utilized in vitro model for studying liver function, metabolism, and the hepatotoxicity of chemical compounds. d-nb.infonih.gov These cells retain many morphological and biochemical characteristics of normal hepatocytes, making them suitable for evaluating the protective effects of natural products against liver damage. nih.gov

tert-butyl hydroperoxide (t-BHP) is an organic peroxide commonly used to induce oxidative stress and cytotoxicity in cellular models. d-nb.infomedsci.org In hepatocytes, it is metabolized into free radical intermediates that cause significant cellular damage, mimicking conditions of oxidative liver injury. mdpi.comd-nb.info

In studies assessing a range of diarylheptanoid derivatives isolated from the stem bark of Alnus hirsuta, this compound (referred to as (5S)-O-methylhirsutanonol) demonstrated a marked capacity to protect HepG2 cells from t-BHP-induced toxicity. researchgate.netnih.gov Among the compounds tested, this compound exhibited the most potent hepatoprotective effect. researchgate.netnih.gov Pre-treatment of HepG2 cells with this compound significantly enhanced cell survival following exposure to t-BHP. researchgate.netnih.gov Specifically, at a concentration of 10 µM, this compound showed a protective effect of 50.7 ± 3.7%. researchgate.netnih.gov

Table 1: Hepatoprotective Effect of this compound on t-BHP-Induced Toxicity in HepG2 Cells

| Compound | Concentration (µM) | Protective Effect (%) against t-BHP Toxicity | Source |

| (5S)-O-Methylhirsutanonol | 10 | 50.7 ± 3.7 | researchgate.netnih.gov |

The protective effects of this compound in HepG2 cells are attributed to its potent antioxidant and anti-inflammatory activities. Oxidative insults like those from t-BHP typically lead to a cascade of detrimental cellular events, including the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, a decrease in the activity of antioxidant enzymes like SOD and CAT, and an increase in lipid peroxidation. jlu.edu.cncmu.ac.th The significant hepatoprotective activity of this compound strongly implies its ability to counteract these processes. researchgate.net

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Activity)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and mechanistically diverse anticancer drugs. mdpi.commdpi.com A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, or MDR1). mdpi.comwikipedia.org P-gp functions as an ATP-dependent efflux pump, actively expelling therapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. wikipedia.org

Natural products are a significant source of compounds that can modulate P-gp activity, acting as inhibitors or down-regulators of its expression, which could help reverse MDR in cancer cells. nih.govnih.gov However, direct investigations into the specific effects of this compound on P-glycoprotein expression or its transport activity have not been extensively reported in the available scientific literature. While its broader class of compounds, diarylheptanoids, is of interest in pharmacology, specific data on its interaction with MDR mechanisms remains an area for future research.

Other Investigated Biological Activities (e.g., Cytotoxic Effects in specific cell lines)

Beyond its protective roles, this compound, like many natural diarylheptanoids, has been evaluated for its potential cytotoxic activities against various cancer cell lines. This dual activity, being protective in some contexts and cytotoxic in others, is a known characteristic of many phytochemicals. Research on diarylheptanoids isolated from Alnus japonica has included assessments of their cytotoxic effects. scilit.com In these studies, this compound was specifically noted for its activity against certain cancer cell types, including murine B16 melanoma cells. scilit.com

Table 2: Investigated Cytotoxic Activity of this compound

| Compound | Investigated Activity | Target Cell Line(s) | Source |

| This compound | Cytotoxicity | Murine B16 melanoma cells | scilit.com |

Structure Activity Relationship Sar Studies of 5 O Methylhirsutanonol and Its Analogs

Impact of Stereochemistry on Biological Potency (e.g., (R) vs. (S) forms)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. For diarylheptanoids, the chiral center at the C-5 position of the heptane (B126788) chain is a critical determinant of bioactivity. scielo.br

While direct comparative studies on the (R) and (S) enantiomers of 5-O-Methylhirsutanonol itself are not extensively documented in publicly available research, the importance of this stereocenter is well-established for its parent compound, hirsutanonol (B155113), and other analogs. Research has emphasized that determining the absolute configuration of the C-5 hydroxyl group is crucial for evaluating the biological activities of these molecules. scielo.br This is because the precise spatial orientation of this group influences how the molecule fits into the binding site of a target protein or enzyme.

Evidence from related cyclic diarylheptanoids further underscores this principle. For instance, in studies of myricanol, an analog with anti-Alzheimer's disease potential, it was discovered that the (aS,11R)-enantiomer was responsible for the majority of its tau-lowering activity, demonstrating a clear stereospecific effect. mdpi.com The flexible nature of the linear heptane chain in compounds like hirsutanonol adds complexity, as different conformations can exist. scielo.br However, it is the inherent chirality at specific carbons that dictates the preferred orientation for target engagement, ultimately governing the compound's potency. The process of correctly assigning the absolute configuration often requires advanced analytical techniques beyond simple optical rotation, such as a combination of Electronic Circular Dichroism (ECD) spectroscopy and computational density functional theory (DFT) calculations. scielo.br

Role of the Diarylheptanoid Skeleton in Bioactivity

The 1,7-diarylheptanoid skeleton is the foundational structure responsible for the broad spectrum of biological activities exhibited by this class of compounds. mdpi.comresearchgate.net This core structure, consisting of two phenyl rings joined by a seven-carbon chain, provides the basic framework for interaction with various biological systems. Diarylheptanoids are recognized for a multitude of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. scielo.brnih.govnih.gov

Influence of Substituent Modifications on Pharmacological Profiles

While the diarylheptanoid skeleton is essential for activity, the specific nature and position of substituents on both the aromatic rings and the heptane chain are what fine-tune the potency and selectivity of these compounds. SAR studies on various natural and synthetic diarylheptanoids, particularly those from Alnus (alder) species, have identified several key structural features that modulate their anticancer activity. nih.gov

Key Substituent Effects on Bioactivity:

Carbonyl Group at C-3: The presence of a carbonyl (keto) group at the C-3 position of the heptane chain has been shown to be a significant factor for enhancing potency. In a comparative study, Alnus viridis compounds possessing a C-3 carbonyl group were considerably more potent in their cytotoxic effects against cancer cells than analogs lacking this feature. nih.gov

Hydroxylation of Phenyl Rings: The degree and position of hydroxyl (-OH) groups on the two phenyl rings are critical. The presence of a catechol structure (two adjacent hydroxyl groups on a phenyl ring) is considered indispensable for the potent antioxidative activity of diarylheptanoids. nih.gov Compounds with two catechol moieties exhibit strong activity, those with one show moderate activity, and analogs with no catechol structure are inactive. nih.gov

Absence of Specific Hydroxyl Groups: Counterintuitively, the absence of hydroxyl groups at certain positions can enhance specific activities. In a comparison of analog pairs, diarylheptanoids lacking hydroxyl groups at the 3' and 3'' positions of the phenyl rings showed significantly higher cytotoxicity and were more effective at inducing apoptosis compared to their hydroxylated counterparts. nih.gov

O-Methylation: The methylation of a hydroxyl group, as seen in this compound, is a common modification in natural products that can substantially alter a compound's pharmacological profile. O-methylation generally increases the lipophilicity (fat-solubility) of a molecule. mdpi.com This change can affect its ability to cross cell membranes, potentially leading to increased bioavailability and altered intracellular distribution compared to its non-methylated parent compound. mdpi.comnih.gov

The following table summarizes the observed structure-activity relationships for cytotoxicity in diarylheptanoids from Alnus species. nih.gov

| Structural Feature | Position | Impact on Cytotoxicity |

| Presence of Carbonyl Group | C-3 of Heptane Chain | Considerably more potent |

| Absence of Hydroxyl Groups | 3' and 3'' of Phenyl Rings | Significantly higher potency |

Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)

To further rationalize and predict the biological activities of this compound and its analogs, computational methods serve as powerful tools in modern drug discovery.

Molecular Docking: This technique is a computational simulation that predicts the preferred orientation of a ligand (e.g., a diarylheptanoid) when bound to the active site of a target protein. jbcpm.combanglajol.info The process involves generating multiple possible conformations of the ligand within the binding pocket and scoring them based on their binding energy, which reflects the stability of the ligand-protein complex. jbcpm.comnih.gov For this compound analogs, docking studies could be used to:

Identify potential biological targets by screening against a library of protein structures.

Visualize the specific molecular interactions (such as hydrogen bonds or hydrophobic interactions) between the diarylheptanoid and amino acid residues in the target's active site. nih.gov

Explain the experimental SAR data, for instance, why the presence of a C-3 carbonyl group or the absence of 3'-OH groups leads to higher potency.

Guide the design of new analogs with improved binding affinity by suggesting structural modifications that would enhance favorable interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The process involves calculating a set of molecular descriptors (numerical values that encode structural, physical, or chemical properties) for each analog and then using statistical methods to build an equation that correlates these descriptors with their measured activity (e.g., IC₅₀ values).

Predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Providing mechanistic insights into which properties are most important for bioactivity.

Optimizing the lead structure to enhance potency and improve pharmacokinetic properties.

While specific molecular docking and QSAR studies for this compound were not found in the reviewed literature, the principles of these computational methods are widely applied in SAR analysis and represent a logical next step in the rational design of novel diarylheptanoid-based therapeutic agents. nih.govnih.gov

Synthetic Strategies for 5 O Methylhirsutanonol and Its Derivatives

Total Synthesis Approaches to the Diarylheptanoid Core

Total synthesis provides a route to diarylheptanoids from basic, commercially available starting materials, offering the flexibility to create analogues not found in nature. mdpi.com The construction of the defining 1,7-diarylheptane skeleton is the central challenge. Several key strategies have been developed to achieve this, often involving the sequential building of the seven-carbon chain and its connection to the two aromatic rings.

Common synthetic strategies for the diarylheptanoid core include:

Aldol Condensation: A prevalent method involves a series of cross-aldol condensations to construct the heptanoid chain. nih.govtandfonline.comscilit.com This approach builds the carbon backbone step-by-step, providing control over the introduction of functional groups like ketones and hydroxyls. For example, the synthesis of cytotoxic diarylheptanoids galeon and pterocarine (B1255436) utilized a series of cross-aldol condensations starting from 3-methoxy-4-benzyloxybenzaldehyde to assemble the key linear diarylheptanoid intermediate. tandfonline.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination reactions are crucial for creating specific carbon-carbon double bonds within the heptane (B126788) chain. The Wittig reaction and the HWE reaction, which typically yields the E-isomer with high selectivity, are frequently employed. researchgate.netukzn.ac.za A stereoselective total synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol was accomplished using Wittig olefination and olefin cross-metathesis as key steps. researchgate.net

Grignard and Allylation Reactions: Organometallic additions are used to form key carbon-carbon bonds. The Grignard reaction can be used to couple fragments of the molecule, while asymmetric allylation reactions, such as the Keck allylation, can establish specific stereocenters along the chain. ukzn.ac.zaresearchgate.net

Olefin Cross-Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts, provides an efficient method for joining two smaller olefin-containing fragments to form the heptene (B3026448) backbone, as demonstrated in the synthesis of rhoiptelol B and other natural products. researchgate.netresearchgate.net

A representative total synthesis of a linear diarylheptanoid, 7-(4-hydroxyphenyl)-1-phenylheptan-3-one, highlights a practical application of these methods. acgpubs.org

Table 1: Representative Total Synthesis of a Linear Diarylheptanoid

| Step | Starting Materials | Key Reagents/Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 4-Phenylbutanal | Methylmagnesium bromide (Grignard reagent), THF | 1-Phenylpentan-2-ol | C-C bond formation |

| 2 | 1-Phenylpentan-2-ol | PCC, CH2Cl2 | 1-Phenylpentan-2-one | Oxidation of alcohol |

| 3 | 1-Phenylpentan-2-one, 3-(4-hydroxyphenyl)propanal | LDA, THF, -78 °C | Aldol Adduct | Aldol Condensation |

| 4 | Aldol Adduct | MsCl, Et3N; then DBU | Enone Intermediate | Dehydration |

| 5 | Enone Intermediate | H2, Pd/C | 7-(4-hydroxyphenyl)-1-phenylheptan-3-one | Reduction of double bond |

Semisynthesis from Natural Precursors

Semisynthesis, or partial chemical synthesis, leverages complex molecules isolated from natural sources as starting materials. nih.gov This approach is often more efficient than total synthesis because the core chemical scaffold is already assembled by the plant. nih.gov For 5-O-Methylhirsutanonol, the most logical precursor is hirsutanonol (B155113), a closely related diarylheptanoid often isolated from the same plant sources. researchgate.netnih.gov

The primary natural sources of these compounds are trees of the Alnus (alder) genus. researchgate.netnih.gov Studies on the bark of Alnus glutinosa and Alnus japonica have led to the isolation of a wide array of diarylheptanoids, including hirsutanonol and its glycosides. researchgate.netnih.gov One study noted that the enzymatic hydrolysis of extracts from Alnus sibirica bark resulted in an increased content of hirsutanonol and the new formation of this compound, indicating that hirsutanonol is a direct precursor. koreascience.kr

The semisynthetic strategy involves two main stages:

Isolation: The precursor, hirsutanonol, is extracted from a natural source, typically the bark of an alder species. This involves solvent extraction followed by chromatographic purification. researchgate.netnih.gov

Chemical Modification: The isolated hirsutanonol is then chemically modified. To produce this compound, a selective methylation of the hydroxyl group at the C-5 position is required. This can be achieved using standard methylation reagents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a mild base (e.g., K₂CO₃) to deprotonate the target hydroxyl group without affecting the phenolic hydroxyls, which would require a stronger base.

Table 2: Isolation of Diarylheptanoid Precursors from Alnus Species

| Plant Source | Isolated Precursor Compounds | Extraction/Isolation Method | Reference |

|---|---|---|---|

| Alnus glutinosa (Black Alder) | Hirsutanonol, Oregonin (B3271705), Platyphylloside, Rubranoside A | Bark extraction followed by column chromatography (Silica gel, Sephadex LH-20) and HPLC. | researchgate.net |

| Alnus japonica | Hirsutanonol, Hirsutenone, Oregonin | Methanol (B129727) extraction of leaves, followed by partitioning and purification by silica (B1680970) gel and ODS column chromatography. | nih.gov |

| Alnus sibirica | Hirsutanonol, Rubranol, Hirsutenone | Bark extraction and subsequent enzymatic hydrolysis to yield aglycones. | koreascience.kr |

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. mdpi.com This approach is particularly valuable for creating stereochemically pure compounds, as enzymes often operate with high enantio- and regioselectivity under mild reaction conditions. nih.gov While a complete chemoenzymatic synthesis of this compound has not been reported, the strategy is highly applicable to the diarylheptanoid scaffold.

Key enzymatic transformations relevant to this synthesis include:

Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols. mdpi.comacs.org In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic hirsutanonol mixture, allowing for the easy separation of the faster-reacting acylated enantiomer from the unreacted enantiomer. This method has been applied to the synthesis of chiral diols that are key structural motifs in diarylheptanoids. mdpi.com

Asymmetric Reduction: Ketoreductase enzymes can reduce a ketone to a secondary alcohol with a high degree of stereocontrol. nih.gov A diarylheptanoid precursor with a ketone at the C-5 position could be stereoselectively reduced using a suitable ketoreductase to yield the desired (5S)-hydroxyl configuration of hirsutanonol, which could then be chemically methylated.

Hydrolysis of Glycosides: As mentioned previously, enzymatic hydrolysis is a key step in liberating diarylheptanoid aglycones like hirsutanonol from their naturally occurring glycoside forms. koreascience.kr

Table 3: Potential Chemoenzymatic Steps in Diarylheptanoid Synthesis

| Enzyme Class | Reaction Type | Potential Application | Example Substrate |

|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Acylation) | Separation of (±)-hirsutanonol enantiomers. | Racemic hirsutanonol |

| Ketoreductase (KRED) | Asymmetric Reduction | Stereoselective formation of the C5-hydroxyl group. | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione |

| Glycosidase (e.g., β-glucosidase) | Hydrolysis | Removal of sugar moieties from natural precursors. | Oregonin (Hirsutanonol-5-O-β-D-xylopyranoside) |

| Oxidase | Baeyer-Villiger Oxidation | Potential for chain modification or degradation studies. | Diarylheptanoid ketone |

Development of Novel Derivatives with Enhanced Biological Activity

A primary goal of synthesizing analogues of natural products is to investigate their structure-activity relationships (SAR) and develop novel derivatives with improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov For this compound, this involves systematically modifying different parts of the molecule—the aromatic rings, the heptane chain, and the functional groups—and evaluating the biological effects of these changes.

SAR studies on diarylheptanoids and related diarylpentanoids have revealed several key structural features that influence bioactivity:

Aromatic Ring Substitution: The presence, number, and position of hydroxyl and methoxy (B1213986) groups on the two phenyl rings are critical. mdpi.comnih.gov For example, a comparative study of diarylheptanoids from two different Alnus species showed that analogues lacking 3'- and 3''-OH groups exhibited significantly higher cytotoxicity. nih.gov In another study on diarylpentanoids, hydroxyl groups on both rings were found to be crucial for anti-inflammatory activity. mdpi.com

Heptane Chain Functionality: The oxidation state and stereochemistry of the heptane chain profoundly impact activity. The presence of a carbonyl group at C-3 was found to make diarylheptanoids from Alnus viridis considerably more potent. nih.gov Furthermore, the α,β-unsaturated carbonyl moiety, a common feature in related natural products, is often associated with higher cytotoxic activity, likely due to its ability to act as a Michael acceptor. rsc.org

Chain Length and Rigidity: The length of the alkyl chain connecting the two aryl groups is also a determinant of activity. Diarylpentanoids (C5 chain) are studied as more bioavailable analogues of curcuminoids (C7 chain). mdpi.com Introducing rigidity, for instance through cyclization, also dramatically alters the biological profile. nih.gov

By synthesizing derivatives, researchers can fine-tune these structural elements to optimize a desired biological effect, such as anti-inflammatory or cytotoxic activity.

Table 4: Structure-Activity Relationship (SAR) of Diarylheptanoid Analogues

| Parent Compound/Analogue | Key Structural Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Diarylheptanoid (from A. viridis) | Lacks 3' and 3''-OH groups compared to A. glutinosa analogue. | Significantly higher cytotoxicity against NCI-H460 cancer cells. | nih.gov |

| Diarylheptanoid (from A. viridis) | Presence of a C-3 carbonyl group. | Considerably more potent than analogues without the C-3 carbonyl. | nih.gov |

| Diarylheptanoid (from Z. officinale) | Presence of an α,β-unsaturated carbonyl moiety. | Superior cytotoxic effect compared to saturated analogues. | rsc.org |

| Diarylpentanoid Analogues | Presence of hydroxyl groups on both aromatic rings. | Critical for NO suppression (anti-inflammatory) activity. | mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of natural products like 5-O-Methylhirsutanonol. nih.govbenthamscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a premier tool for analyzing diarylheptanoids from plant extracts. eag.commst.or.jp This method combines the high-resolution separation of liquid chromatography with the high sensitivity and selectivity of a tandem mass spectrometer. eag.com In a typical workflow, an extract from an Alnus species is injected into an HPLC system, where compounds are separated based on their affinity for a stationary phase (e.g., a C18 column). semanticscholar.orgnih.gov The separated compounds then enter the mass spectrometer's ion source (e.g., Electrospray Ionization or ESI), where they are ionized. mst.or.jpnebiolab.com

The mass spectrometer can then isolate a specific ion corresponding to this compound (the precursor ion) and fragment it in a collision cell. The resulting fragment ions (product ions) create a unique mass spectrum that serves as a structural fingerprint, allowing for highly confident identification and quantification, even at trace levels. eag.comnih.gov For instance, a digitized LC-MS/MS data analysis workflow has been successfully applied to study the chemical diversity of extracts from various Alnus species, identifying numerous diarylheptanoids. researchgate.net Research on Alnus glutinosa stem bark utilized LC-DAD-ESI-MS/MS to create detailed phytochemical profiles, identifying oregonin (B3271705) as the main diarylheptanoid alongside other related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for volatile and semi-volatile compounds. researchgate.netimist.ma For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility before they can be analyzed by GC-MS. This process involves chemically modifying the molecule, for example, by silylation of hydroxyl groups. The GC separates the derivatized compounds in a gaseous mobile phase, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. imist.mainnovatechlabs.com GC-MS is a cornerstone for the analysis of various bioactive compounds in plant extracts and is noted for its high resolving power and established libraries of mass spectra for compound identification. researchgate.netphcogj.com

Table 1: Example Parameters for LC-MS/MS Analysis of Diarylheptanoids

| Parameter | Description | Example from Alnus Species Analysis |

|---|---|---|

| Technique | Liquid Chromatography with Tandem Mass Spectrometry | LC-DAD-ESI-MS/MS nih.gov |

| LC Column | The stationary phase where separation occurs. | Reversed-phase (RP) C18 column semanticscholar.org |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water (with formic acid) and acetonitrile (B52724) or methanol (B129727) nih.gov |

| Ionization Source | Method used to generate ions from the sample molecules. | Electrospray Ionization (ESI), often in negative ion mode for phenolic compounds mst.or.jpnebiolab.com |

| MS Analysis | The process of separating and detecting ions. | Tandem MS (MS/MS) for selecting a precursor ion and analyzing its product ions eag.com |

| Detection | Monitors specific mass transitions for the target analyte. | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity nih.gov |

Spectroscopic Fingerprinting for Quality Control and Authentication in Plant Extracts

Spectroscopic fingerprinting is a holistic approach used for the quality control and authentication of herbal materials. researchgate.net Instead of quantifying a single marker compound, this method uses the entire spectroscopic profile, which reflects the complex mixture of phytochemicals in the extract. researchgate.netmdpi.com Techniques like Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and UV-Vis spectroscopy are rapid, non-destructive, and require minimal sample preparation. nasa.govqub.ac.uk

For plant extracts containing this compound, such as those from Alnus species, spectroscopic fingerprinting can serve as a powerful quality control tool. phcogrev.comwho.int An authentic extract will produce a characteristic and reproducible spectral fingerprint. mdpi.com For example, an FTIR spectrum provides information about the functional groups present (e.g., hydroxyl, carbonyl, aromatic rings) in the extract's components, including diarylheptanoids. nasa.gov Deviations from a standard reference fingerprint could indicate adulteration, improper processing, or incorrect plant species. academicjournals.org

Chemometrics, which involves multivariate statistical analysis, is essential for interpreting the complex data generated by spectroscopic fingerprinting. rsc.org Techniques like Principal Component Analysis (PCA) can be used to classify samples and identify outliers, effectively discriminating between different species or batches of plant material. phcogrev.com This approach is valuable for authenticating Alnus species, where the profile of diarylheptanoids and other secondary metabolites can act as chemotaxonomic markers. mdpi.com By establishing a standardized spectral fingerprint for high-quality Alnus extracts rich in compounds like this compound, manufacturers can ensure product consistency and authenticity. who.intacademicjournals.org

Emerging Analytical Technologies (e.g., microED)

The field of analytical chemistry is continually evolving, with new technologies offering unprecedented capabilities for natural product research. nih.govmdpi.com One of the most significant emerging technologies for structural elucidation is Micro-crystal Electron Diffraction (MicroED). pnl.gov

MicroED is a cryo-electron microscopy (cryo-EM) technique that can determine the three-dimensional atomic structure of small molecules from nanocrystals, which are orders of magnitude smaller than those required for traditional X-ray crystallography. frontiersin.orgcancer.gov This is particularly advantageous in natural product research, where compounds are often isolated in very small quantities, making it difficult to grow large single crystals for X-ray analysis. pnl.govcreative-biostructure.com

For a compound like this compound, MicroED could be used to obtain a high-resolution 3D structure directly from a powdered or microcrystalline sample. cancer.gov The workflow involves identifying suitable microcrystals, collecting electron diffraction data as the crystal is rotated in an electron beam, and then processing the data to solve the atomic structure. frontiersin.org This technique can unambiguously determine the molecule's absolute configuration, which is often a major challenge in natural product chemistry. The integration of MicroED with other technologies like UHPLC-MS-SPE-NMR creates a powerful platform for the rapid and confident identification and complete structural characterization of novel compounds from complex natural sources. frontiersin.org

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Signaling Pathways

The current understanding of 5-O-Methylhirsutanonol's mechanism of action is primarily centered on its potent inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. acs.orgnih.gov It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages by preventing the degradation of IκB-α, an inhibitor of NF-κB. acs.orgnih.govnih.gov This interference also downregulates the expression of inflammation-associated genes, including TNF-α, COX-2, and IL-1β. acs.orgnih.gov

However, the full spectrum of its biological targets remains largely unexplored. Future research must venture beyond the NF-κB pathway to identify novel molecular interactions. Studies on other diarylheptanoids have revealed a wider range of targets. For instance, certain diarylheptanoids have been found to activate the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which in turn modulates the JAK2-STAT3 signaling pathway, a key component of the cholinergic anti-inflammatory pathway. nih.govmedchemexpress.comwikipedia.org Another diarylheptanoid, hirsutenoxime, has been shown to inhibit the Akt pathway in keratinocytes. nih.govworldscientific.com These findings suggest that this compound could have similar or other currently unknown targets. Investigating its effects on these and other critical signaling cascades, such as MAPK pathways, is a logical next step.

Furthermore, diarylheptanoids as a class exhibit a wide array of biological activities, including anti-tumor, neuroprotective, and anti-viral properties. nih.govrsc.org Future studies should systematically screen this compound for these effects and, if active, elucidate the corresponding signaling pathways, which may involve apoptosis, cell cycle regulation, or neuro-inflammation.

Table 1: Known Biological Activities of this compound

| Biological Activity | Model System | Key Findings | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of Nitric Oxide (NO) production. | 14.5 µM | acs.orgnih.gov |

| LPS-induced RAW264.7 macrophages | Suppression of iNOS protein and mRNA expression. | Dose-dependent | acs.orgnih.gov | |

| TNF-α-stimulated HUVECs | Inhibition of VCAM-1 and ICAM-1 expression. | Dose-dependent | ||

| Antioxidant | Cu²⁺-induced LDL oxidation | Inhibition of LDL oxidation. | 2.1 µM | acs.org |

| AAPH-mediated LDL oxidation | Inhibition of LDL oxidation. | 2.2 µM | acs.org | |

| Macrophage-mediated LDL oxidation | Inhibition of LDL oxidation. | >1 µM | acs.org |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Diarylheptanoid Research

The advancement of "omics" technologies offers a powerful, systems-level approach to understanding the complex interactions of natural products like this compound. oup.com These technologies can provide a holistic view of the molecular changes induced by the compound, moving beyond single-target analysis. oup.com

Comparative metabolomics and transcriptomics have already been successfully applied to study diarylheptanoid biosynthesis in plants like Amomum tsao-ko and Alnus rubra. acs.orgnih.gov These studies help identify key enzymes and regulatory genes in the biosynthetic pathway. acs.org For this compound, a multi-omics approach could be transformative.

Proteomics: Can be used to perform large-scale studies of proteins to identify the direct binding partners and downstream protein expression changes induced by this compound in target cells like macrophages or endothelial cells. This could confirm known targets and uncover entirely new ones.

Transcriptomics: RNA-sequencing can reveal the global gene expression changes in response to the compound, providing a comprehensive picture of the pathways it modulates beyond inflammation.

Table 2: Proposed Omics-Based Research for this compound

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Proteomics | What proteins does this compound directly or indirectly interact with in human macrophages? | Identification of novel biological targets and pathways beyond NF-κB. |

| Transcriptomics | How does this compound alter the global gene expression profile in endothelial cells under inflammatory stress? | Comprehensive understanding of its anti-atherosclerotic mechanism. |

| Metabolomics | What are the downstream metabolic consequences of treating cells with this compound? | Revealing effects on cellular energy, lipid metabolism, and other key functions. |

| Integrated Multi-Omics | How do the genomic, transcriptomic, proteomic, and metabolomic changes collectively explain the compound's bioactivity? | Construction of a systems-level model of the compound's mechanism of action. |

Sustainable Production and Biotechnological Applications

Currently, this compound is obtained by extraction from natural sources, primarily the bark and leaves of Alnus species. mdpi.comnih.gov Reliance on wild harvesting or cultivation can be unsustainable and yield variable quantities of the compound. routledge.com Future research must focus on developing sustainable and scalable production methods.

Biotechnological approaches, such as plant tissue culture (e.g., callus or hairy root cultures) and microbial fermentation, represent promising alternatives. frontiersin.orgmdpi.com These systems allow for controlled, year-round production of secondary metabolites, independent of geographical and environmental constraints. mdpi.comresearchgate.net The elucidation of the diarylheptanoid biosynthetic pathway using omics tools is a critical first step, as it provides the genetic blueprint needed for metabolic engineering in microbial hosts like E. coli or yeast. benthambooks.com

Beyond its production, the biotechnological applications of diarylheptanoids are a burgeoning field. Research has shown that diarylheptanoids derived from alder bark can be used as renewable, bio-based polyols in the synthesis of polyurethane materials. mdpi.com These bio-based polymers exhibit enhanced mechanical strength, thermal stability, and fire resistance, while also possessing antioxidant properties. mdpi.comdntb.gov.ua Future work should explore the potential of purified this compound in the creation of advanced functional biomaterials.

Design and Synthesis of Next-Generation Diarylheptanoid Analogues

While this compound shows promising activity, the design and synthesis of next-generation analogues could lead to compounds with enhanced potency, selectivity, and improved drug-like properties. nih.govmdpi.com Chemical synthesis not only provides a scalable source of the compound but also opens the door to creating a library of related molecules for structure-activity relationship (SAR) studies. mdpi.comtandfonline.com

SAR studies are crucial to identify the key structural features responsible for its biological effects. mdpi.comresearchgate.net For example, research on other diarylheptanoids has investigated the importance of the hydroxyl groups on the phenyl rings and the functionality of the heptane (B126788) chain for specific activities. nih.govmdpi.com By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the aromatic rings, modifying the ketone group, or changing the length and saturation of the heptane chain—researchers can map the molecular requirements for its anti-inflammatory and antioxidant activities. This knowledge can then be used to design analogues with superior therapeutic profiles.

Integrative Research Approaches in Chemical Ecology and Natural Product Discovery

Understanding the ecological role of this compound in its native environment can provide valuable insights into its biological function and lead to the discovery of new, related compounds. nih.gov As secondary metabolites, diarylheptanoids are believed to play a role in plant defense. rsc.orgresearchgate.net Studies on the related diarylheptanoid oregonin (B3271705) in red alder have shown that it acts as an anti-herbivore compound, deterring feeding by caterpillars. researchgate.netuvic.ca

Future research should investigate the chemical ecology of this compound. This includes studying its concentration in different plant tissues and how its production changes in response to biotic stresses (like insect or pathogen attack) and abiotic stresses (like drought or UV exposure). Such studies would clarify its natural function, for example, as a phytoalexin or an antifeedant.

This ecological context can also guide natural product discovery. nih.govmdpi.com By using metabolomics and advanced analytical techniques like MS/MS molecular networking, researchers can rapidly profile the chemical diversity of different Alnus species or other plants in the Betulaceae family. plazi.org This approach, which can be combined with bioactivity screening, accelerates the identification of novel diarylheptanoids with potentially unique and potent biological activities. acs.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 5-O-Methylhirsutanonol from natural sources such as Alnus japonica?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is used for preliminary separation, while HPLC with reverse-phase C18 columns refines purity. Fractionation guided by bioactivity assays (e.g., antioxidant screening) ensures targeted isolation .

Q. How is the structural characterization of this compound achieved post-isolation?

- Methodological Answer : A combination of spectroscopic techniques is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the diarylheptanoid backbone, while 2D techniques (COSY, HSQC, HMBC) confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular formula validation (e.g., C₂₁H₂₄O₄).

- Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) .

Q. What in vitro assays are standard for evaluating the antioxidant activity of this compound?